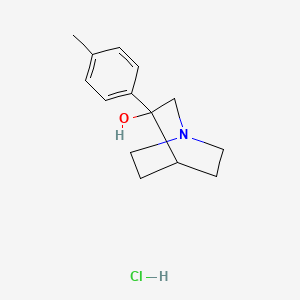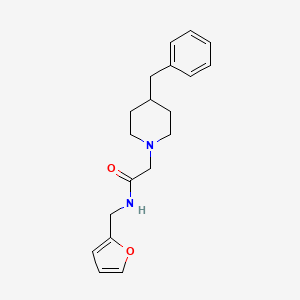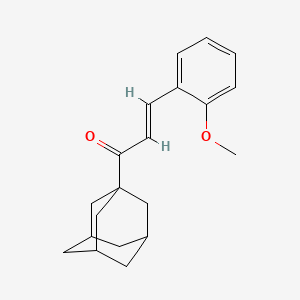
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, also known as 4-MPDQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride involves its binding to muscarinic and histamine receptors in the central nervous system. It acts as an antagonist at these receptors, which leads to a decrease in the activity of acetylcholine and histamine neurotransmitters. This results in the inhibition of various physiological processes such as smooth muscle contraction, glandular secretion, and neurotransmitter release.
Biochemical and Physiological Effects:
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholine and histamine neurotransmitters, which leads to a decrease in smooth muscle contraction, glandular secretion, and neurotransmitter release. Moreover, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride in lab experiments is its high purity and yield, which makes it easy to obtain and use. Moreover, its well-established synthesis method and mechanism of action make it a reliable and consistent compound for research purposes. However, one of the limitations of using 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride. One of the potential areas of research is its use as a potential therapeutic agent for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, further research can be conducted to explore its potential analgesic and anti-inflammatory properties for the treatment of chronic pain and inflammation. Additionally, research can be conducted to optimize its synthesis method to achieve even higher yields and purity of the final product.
Conclusion:
In conclusion, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, or 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, is a chemical compound that has potential therapeutic applications due to its anticholinergic, antihistaminic, analgesic, and anti-inflammatory properties. Its well-established synthesis method and mechanism of action make it a reliable and consistent compound for research purposes. However, its potential toxicity requires careful handling and disposal. Further research can be conducted to explore its potential therapeutic applications and optimize its synthesis method.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride involves the reaction of 4-methylphenylacetonitrile with 3-quinuclidinol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride hydrochloride. This synthesis method has been optimized to achieve a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticholinergic and antihistaminic activities, which make it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-2-4-12(5-3-11)14(16)10-15-8-6-13(14)7-9-15;/h2-5,13,16H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMWORYPFGFSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN3CCC2CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)
![methyl 2-[5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5497050.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5497054.png)
![10-bromo-6-[2-(2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5497060.png)
![2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5497070.png)

![1-[4-(1H-benzimidazol-2-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5497100.png)
![4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5497108.png)

![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)
![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)